molecular formula C14H18NO2- B12614371 {[(2R)-1-(3-Hydroxyphenyl)propan-2-yl](pent-3-yn-1-yl)amino}oxidanide CAS No. 917990-31-9

{[(2R)-1-(3-Hydroxyphenyl)propan-2-yl](pent-3-yn-1-yl)amino}oxidanide

Cat. No.: B12614371
CAS No.: 917990-31-9
M. Wt: 232.30 g/mol
InChI Key: QQNJWDFPZBOOHE-GFCCVEGCSA-N
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Description

The compound {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide is a complex organic molecule with potential applications in various fields of science and industry. This compound features a hydroxyphenyl group, a propan-2-yl group, and a pent-3-yn-1-yl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide typically involves multiple steps, starting with the preparation of the hydroxyphenyl and pent-3-yn-1-yl precursors. These precursors are then subjected to a series of reactions, including nucleophilic substitution and amination, to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

{(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while nucleophilic substitution can produce a variety of substituted amines.

Scientific Research Applications

Chemistry

In chemistry, {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the modification of its structure to enhance its pharmacological properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide include other hydroxyphenyl derivatives and amine-containing compounds. Examples include:

  • {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide
  • {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide

Uniqueness

What sets {(2R)-1-(3-Hydroxyphenyl)propan-2-ylamino}oxidanide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

917990-31-9

Molecular Formula

C14H18NO2-

Molecular Weight

232.30 g/mol

IUPAC Name

3-[(2R)-2-[oxido(pent-3-ynyl)amino]propyl]phenol

InChI

InChI=1S/C14H18NO2/c1-3-4-5-9-15(17)12(2)10-13-7-6-8-14(16)11-13/h6-8,11-12,16H,5,9-10H2,1-2H3/q-1/t12-/m1/s1

InChI Key

QQNJWDFPZBOOHE-GFCCVEGCSA-N

Isomeric SMILES

CC#CCCN([C@H](C)CC1=CC(=CC=C1)O)[O-]

Canonical SMILES

CC#CCCN(C(C)CC1=CC(=CC=C1)O)[O-]

Origin of Product

United States

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